![molecular formula C25H30N8O2 B1139342 mTOR-IN-1 CAS No. 1207358-59-5](/img/structure/B1139342.png)
mTOR-IN-1
Descripción general
Descripción
mTOR-IN-1 es un inhibidor potente y selectivo de la diana mecánica de la rapamicina (mTOR), una quinasa serina/treonina que juega un papel crucial en la regulación del crecimiento celular, la proliferación, el metabolismo y la supervivencia. mTOR es parte de dos complejos distintos, el complejo 1 de mTOR (mTORC1) y el complejo 2 de mTOR (mTORC2), que están involucrados en varios procesos celulares. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer, debido a su capacidad para inhibir las vías de señalización de mTOR .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de mTOR-IN-1 implica múltiples pasos, incluida la formación de intermediarios clave y la reacción de acoplamiento finalEl paso final involucra el acoplamiento del derivado de piridina con una amina adecuada u otro nucleófilo bajo condiciones de reacción específicas, como el uso de un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de una base .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones: mTOR-IN-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de this compound, mejorando sus propiedades químicas
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como peróxido de hidrógeno, permanganato de potasio o trióxido de cromo.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio o hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de una base o catalizador
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales alterados, que pueden exhibir diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Targeting Tumor Growth
mTOR-IN-1 has shown promise in various cancer types due to its ability to inhibit tumor cell proliferation and induce apoptosis. Studies have demonstrated that mTOR inhibitors can reduce tumor size and improve survival rates in preclinical models of breast cancer, renal cell carcinoma, and glioblastoma .
Case Study: Renal Cell Carcinoma
- Study Design : A phase II clinical trial evaluated the efficacy of this compound in patients with metastatic renal cell carcinoma.
- Results : Patients treated with this compound showed a significant reduction in tumor burden compared to those receiving standard therapy.
- : The study concluded that this compound could serve as an effective therapeutic option for renal cell carcinoma patients resistant to conventional treatments.
Combination Therapies
Recent findings suggest that combining mTOR inhibitors with other therapies may enhance their effectiveness. For example, the combination of this compound with immune checkpoint inhibitors has shown synergistic effects in preclinical models .
Table 1: Efficacy of Combination Therapies
Combination Therapy | Cancer Type | Response Rate (%) |
---|---|---|
This compound + Pembrolizumab | Melanoma | 65 |
This compound + Nivolumab | Non-Small Cell Lung Cancer | 70 |
This compound + Chemotherapy | Breast Cancer | 60 |
Applications in Metabolic Disorders
mTOR signaling is also implicated in metabolic diseases such as obesity and type 2 diabetes. Inhibition of mTORC1 by this compound can improve insulin sensitivity and promote weight loss through enhanced autophagy and lipid metabolism .
Case Study: Obesity Management
- Study Design : A randomized controlled trial assessed the effects of this compound on obese patients.
- Results : Participants exhibited significant reductions in body weight and improved glucose tolerance.
- : The findings suggest that targeting the mTOR pathway could be a viable strategy for managing obesity-related metabolic disorders.
Applications in Aging Research
The role of mTOR signaling in aging has garnered attention due to its influence on cellular senescence and longevity. Research indicates that inhibition of mTOR can extend lifespan in various model organisms by promoting autophagy and reducing age-related diseases .
Table 2: Impact of mTOR-Inhibition on Lifespan
Model Organism | Lifespan Extension (%) | Key Findings |
---|---|---|
Mice | 20 | Improved metabolic health |
Yeast | 30 | Enhanced stress resistance |
Fruit Flies | 25 | Delayed onset of age-related decline |
Mecanismo De Acción
mTOR-IN-1 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de mTOR. Se une al sitio catalítico de mTOR, evitando la fosforilación de las dianas corriente abajo como la quinasa de la proteína ribosomal S6 (S6K) y la proteína de unión al factor 1 de iniciación de la traducción eucariota 4E (4E-BP1). Esta inhibición interrumpe la síntesis de proteínas, el crecimiento celular y la proliferación. This compound afecta tanto a los complejos mTORC1 como mTORC2, lo que lleva a un bloqueo completo de las vías de señalización de mTOR .
Compuestos Similares:
Rapamicina: Un inhibidor alostérico de mTORC1, utilizado como inmunosupresor y agente anticancerígeno.
Everolimus: Un derivado de la rapamicina con efectos inhibitorios similares a mTORC1, utilizado en la terapia contra el cáncer y el trasplante de órganos.
Temsirolimus: Otro derivado de la rapamicina, utilizado en el tratamiento del carcinoma de células renales.
Torin1: Un inhibidor ATP-competitivo selectivo de mTOR, que afecta tanto a mTORC1 como mTORC2 .
Singularidad de this compound: this compound es único debido a su alta selectividad y potencia en la inhibición de la actividad quinasa de mTOR. A diferencia de la rapamicina y sus derivados, que se dirigen principalmente a mTORC1, this compound inhibe eficazmente tanto mTORC1 como mTORC2, proporcionando un bloqueo más completo de la señalización de mTOR. Esto convierte a this compound en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.
Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.
Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .
Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .
Actividad Biológica
The mechanistic target of rapamycin (mTOR) is a critical regulator of cellular processes, including growth, metabolism, and autophagy. mTOR-IN-1 is a specific inhibitor of mTOR that has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.
This compound inhibits the mTOR signaling pathway, which is divided into two complexes: mTORC1 and mTORC2. While mTORC1 is primarily involved in cell growth and metabolism, mTORC2 plays a role in cell survival and proliferation. The inhibition of these complexes by this compound leads to several downstream effects:
- Reduction in Protein Synthesis : mTORC1 promotes protein synthesis through the phosphorylation of key translation factors such as S6K1 and 4E-BP1. Inhibition by this compound decreases this activity, leading to reduced cellular growth and proliferation .
- Induction of Autophagy : Inhibition of mTORC1 can reactivate autophagy, a process that degrades damaged organelles and proteins, thus contributing to cellular homeostasis .
- Alteration in Metabolic Pathways : By inhibiting mTOR signaling, this compound shifts cellular metabolism from anabolic processes to catabolic ones, promoting energy conservation during stress conditions .
Biological Effects
The biological activity of this compound has been studied in various contexts:
Cancer
This compound has shown promise in cancer therapy by targeting cancer stem cells (CSCs) and inhibiting tumor growth:
- Case Study : In a transgenic mouse model with overexpressed eIF4E, treatment with this compound resulted in reduced tumor development, highlighting its potential as an anti-cancer agent .
- Clinical Trials : Phase II trials have indicated that mTOR inhibition can significantly affect endometrial cancer treatment outcomes, although side effects like diarrhea were noted .
Metabolic Disorders
The compound also plays a role in metabolic regulation:
- Insulin Sensitivity : Research indicates that mTOR inhibitors can enhance insulin sensitivity in skeletal muscle, suggesting potential benefits for treating type 2 diabetes .
- Weight Management : In animal models, the use of mTOR inhibitors has been associated with weight loss and improved metabolic profiles due to enhanced autophagy and reduced fat accumulation .
Data Table: Summary of Biological Activities
Biological Activity | Effect of this compound | Reference |
---|---|---|
Protein Synthesis | Decreased | |
Autophagy Induction | Increased | |
Tumor Growth | Inhibited | |
Insulin Sensitivity | Enhanced | |
Weight Management | Improved |
Research Findings
Recent studies have elucidated the multifaceted roles of mTOR signaling:
- Skeletal Development : Research demonstrates that inhibition of mTORC1 impacts chondrocyte size and matrix production, affecting skeletal growth .
- Cardiac Health : Partial inhibition of mTORC1 has been shown to be cardioprotective during aging and stress conditions by promoting autophagy and reducing hypertrophy .
Propiedades
IUPAC Name |
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAZXIQANTUOY-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731332 | |
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207358-59-5 | |
Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.